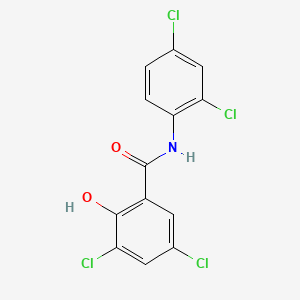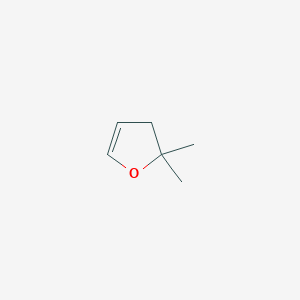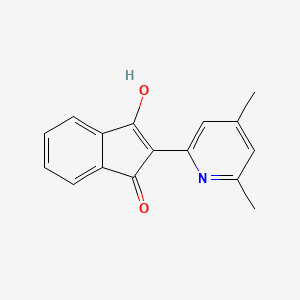![molecular formula C18H12F3NO2 B13995214 3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide CAS No. 61389-07-9](/img/structure/B13995214.png)
3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide is a compound known for its significant biological and chemical properties. It is part of a class of compounds that have been studied for their potential antimicrobial and pharmacological activities .
Métodos De Preparación
The synthesis of 3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 2-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the hydroxyl and carboxamide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their potential use as antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The exact molecular pathways and targets are still under investigation, but its activity against resistant strains like MRSA suggests a unique mode of action .
Comparación Con Compuestos Similares
3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide can be compared with other similar compounds such as:
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
These compounds share similar structural features but differ in their substituents, which can significantly affect their biological activity and chemical properties . The presence of different substituents like chloro or bromo groups can enhance or reduce their antimicrobial activity, making each compound unique in its own right.
Propiedades
Número CAS |
61389-07-9 |
|---|---|
Fórmula molecular |
C18H12F3NO2 |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
3-hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H12F3NO2/c19-18(20,21)14-7-3-4-8-15(14)22-17(24)13-9-11-5-1-2-6-12(11)10-16(13)23/h1-10,23H,(H,22,24) |
Clave InChI |
XHLHPHPSFHGEMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


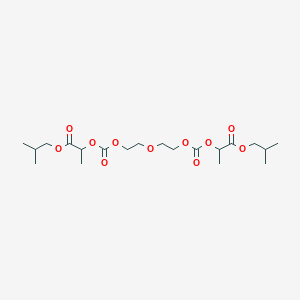
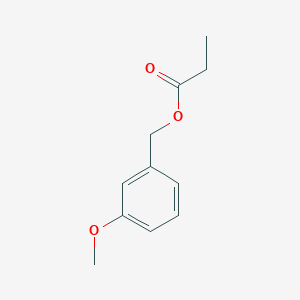
![3-[4-(Propan-2-yl)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13995145.png)
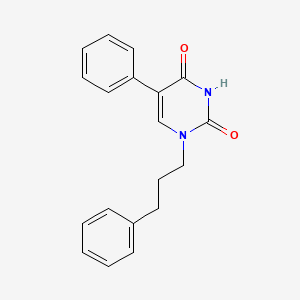

![(Bicyclo[2.2.2]octan-2-yl)(phenyl)methanone](/img/structure/B13995149.png)


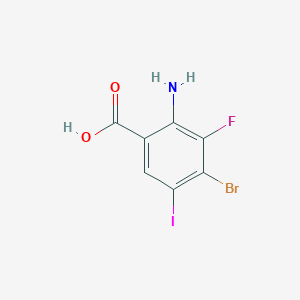
![Ethyl {2-[(tert-butoxycarbonyl)amino]ethoxy}acetate](/img/structure/B13995166.png)
![2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan](/img/structure/B13995192.png)
